ortho-Phenanthroline

Beschreibung

Eigenschaften

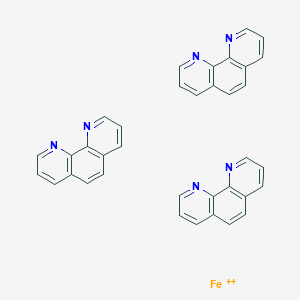

IUPAC Name |

iron(2+);1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCJIZJBYZCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24FeN6+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14586-54-0 (diperchlorate), 14634-91-4 (sulfate[1:1]), 14634-91-4 (ferroin sulfate salt/solvate) | |

| Record name | Ferroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00163588 | |

| Record name | Ferroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14708-99-7 | |

| Record name | Tris(1,10-phenanthroline)iron(2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERROIN ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Q986P32R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ortho-Phenanthroline: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Phenanthroline (1,10-phenanthroline), a heterocyclic organic compound, is a cornerstone ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions.[1] Its rigid, planar structure and strong chelating properties make it an invaluable component in various applications, including catalysis, analytical chemistry, and, significantly, in the design of therapeutic agents. The unique electronic properties and the potential for diverse functionalization of the phenanthroline core have cemented its role in the development of novel drugs, particularly in the fields of anticancer and antimicrobial research. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound and delves into the intricate mechanisms governing these transformations.

Core Synthesis Pathways

The construction of the this compound scaffold can be primarily achieved through several named reactions, each with its own set of advantages and limitations. The most prominent of these are the Skraup synthesis, the Friedländer synthesis, the Combes synthesis, and the Povarov reaction.

The Skraup Synthesis: The Classic Approach

The Skraup synthesis is the most traditional and widely recognized method for preparing this compound.[1] This reaction typically involves the cyclization of an aromatic amine with glycerol in the presence of a strong acid (usually sulfuric acid) and an oxidizing agent.[2] For the synthesis of the parent this compound, o-phenylenediamine serves as the starting aromatic amine.[3]

Reaction Scheme:

o-Phenylenediamine + 2 Glycerol --(H₂SO₄, Oxidizing Agent)--> o-Phenanthroline

The oxidizing agent is crucial for the final aromatization step. Historically, arsenic acid (H₃AsO₄) was commonly used, but due to its toxicity, nitrobenzene is a frequent substitute, serving as both the oxidizing agent and the solvent.[2] The reaction is notoriously vigorous and often requires careful temperature control and the use of a moderator, such as ferrous sulfate, to prevent it from becoming uncontrollable.[4]

Mechanism of the Skraup Synthesis:

The mechanism of the Skraup synthesis is a multi-step process:

-

Dehydration of Glycerol: In the presence of hot, concentrated sulfuric acid, glycerol dehydrates to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of the aromatic amine (e.g., o-phenylenediamine) acts as a nucleophile and undergoes a Michael addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to the formation of a dihydroquinoline ring system.

-

Dehydration: The cyclic intermediate then dehydrates to form a tetrahydro-phenanthroline derivative.

-

Oxidation: Finally, the oxidizing agent facilitates the aromatization of the ring system to yield the stable this compound.

Experimental Protocol: Skraup Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (or Nitrobenzene)

-

Sodium Hydroxide (for work-up)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Slowly add o-phenylenediamine to the cooled mixture with continuous stirring.

-

Gradually add the oxidizing agent (arsenic pentoxide or nitrobenzene) to the reaction mixture.

-

Heat the mixture cautiously. The reaction is exothermic and may become vigorous. Maintain a gentle reflux for several hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until the this compound precipitates.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the purified product.

The Friedländer Synthesis: A Versatile Alternative

The Friedländer synthesis offers a more convergent approach to quinoline and phenanthroline derivatives.[5] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, under acidic or basic catalysis.[6] For phenanthroline synthesis, 8-aminoquinoline-7-carbaldehyde can be reacted with a suitable ketone.

Reaction Scheme:

2-Aminoaryl Ketone/Aldehyde + α-Methylene Ketone/Aldehyde --(Acid or Base Catalyst)--> Substituted Phenanthroline

Mechanism of the Friedländer Synthesis:

Two primary mechanistic pathways are proposed for the Friedländer synthesis:[5]

-

Aldol Condensation First: The reaction can initiate with an aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the aromatic product.

-

Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.

The Combes Synthesis: A Route to Substituted Phenanthrolines

The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines and can be adapted for phenanthroline synthesis.[1] It involves the reaction of an arylamine with a β-diketone under acidic conditions.[7]

Reaction Scheme:

Arylamine + β-Diketone --(Acid Catalyst)--> Substituted Phenanthroline

Mechanism of the Combes Synthesis:

The mechanism proceeds through the following key steps:[1]

-

Schiff Base Formation: The arylamine condenses with one of the carbonyl groups of the β-diketone to form a Schiff base.

-

Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.

-

Cyclization: The enamine undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a six-membered ring.

-

Dehydration: The resulting intermediate dehydrates to yield the final aromatic phenanthroline derivative.

The Povarov Reaction: A Modern Approach

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines or phenanthrolines.[8] It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis acid.[9]

Reaction Scheme:

Aniline + Aldehyde + Alkene --(Lewis Acid)--> Tetrahydrophenanthroline --> Phenanthroline

Mechanism of the Povarov Reaction:

The Povarov reaction is generally understood to proceed via a stepwise mechanism:[10]

-

Imine Formation: The aniline and aldehyde first react to form an imine in situ.

-

Lewis Acid Activation: The Lewis acid catalyst activates the imine, making it more electrophilic.

-

Electrophilic Attack: The electron-rich alkene attacks the activated iminium ion in a Mannich-type reaction.

-

Intramolecular Friedel-Crafts Reaction: The resulting carbocation intermediate undergoes an intramolecular Friedel-Crafts-type cyclization onto the aromatic ring.

-

Proton Transfer and Aromatization (if applicable): Subsequent proton transfers and, if desired, an oxidation step lead to the formation of the quinoline or phenanthroline ring system.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis methods of this compound and its derivatives, providing a basis for comparison of their efficiencies under various conditions.

Table 1: Skraup Synthesis of this compound and Derivatives

| Starting Amine | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Arsenic Pentoxide | H₂SO₄ | 140-150 | 6 | ~30 | [11] |

| o-Phenylenediamine | Nitrobenzene | H₂SO₄ | 140-160 | 5 | ~25 | [11] |

| 8-Aminoquinoline | Acrolein Diethyl Acetal | Choline chloride/Succinic acid in DMF | 75 | 2 | 80.6 | [12] |

| 3-Nitroaniline | Glycerol | H₂SO₄ (Microwave) | 200 | 0.25 | 27 | [13] |

| 4-Nitroaniline | Glycerol | H₂SO₄ (Microwave) | 200 | 0.25 | 52 | [13] |

Table 2: Friedländer Synthesis of Phenanthroline Derivatives

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminoacetophenone | 1,4-Cyclohexanedione | p-TSA | Neat | 120 | 0.25 | 92 | [14] |

| 2-Amino-5-bromoacetophenone | 1,4-Cyclohexanedione | p-TSA | Neat | 120 | 0.5 | 94 | [14] |

| 8-Amino-7-quinolinecarbaldehyde | Cyclohexanone | KOH | Ethanol | Reflux | 12 | 85 | [15] |

| 8-Amino-7-quinolinecarbaldehyde | Camphor | KOH | Ethanol | Reflux | 24 | 15 | [15] |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis pathways and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Skraup Synthesis Pathway

References

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. jst.org.in [jst.org.in]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction | Semantic Scholar [semanticscholar.org]

- 14. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

1,10-Phenanthroline Coordination Chemistry: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Principles, Quantitative Data, Experimental Protocols, and Biological Significance of 1,10-Phenanthroline and its Metal Complexes.

Introduction

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound that has established itself as a cornerstone ligand in coordination chemistry.[1] Its robust structure and the presence of two nitrogen atoms pre-organized for chelation make it an exceptional ligand for a wide array of metal ions.[2] This versatility has led to the development of a vast family of metal complexes with diverse applications, ranging from catalysis and analytical chemistry to, most notably, the field of medicinal chemistry and drug development.[1][3] The unique photophysical and electrochemical properties of these complexes, coupled with their significant biological activities, have made them a focal point of intensive research.[2]

This technical guide provides a comprehensive overview of the fundamental principles of 1,10-phenanthroline coordination chemistry. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a consolidated repository of quantitative data, detailed experimental protocols for the synthesis and characterization of key complexes, and visualizations of their interactions with biological pathways.

Core Principles of 1,10-Phenanthroline Coordination

1,10-Phenanthroline is a bidentate ligand, meaning it binds to a central metal atom through two of its atoms, in this case, the two nitrogen atoms.[2] The rigid, planar structure of the phenanthroline molecule imposes a specific geometry on the resulting metal complexes, which is a key determinant of their properties and reactivity.[2]

The coordination of 1,10-phenanthroline to a metal ion typically results in the formation of highly stable five-membered chelate rings. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and d-electron configuration), the presence of other ligands in the coordination sphere, and the solvent environment.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for various metal complexes of 1,10-phenanthroline and its derivatives, providing a basis for comparison and aiding in the rational design of new compounds.

Table 1: Stability Constants of Metal-Phenanthroline Complexes

| Metal Ion | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) | Method | Conditions |

| Fe(II) | log K₁ = 5.9, log K₂ = 5.2, log K₃ = 10.2 | log β₃ = 21.3 | Spectrophotometry | 293 K |

| Cu(I) | - | log β₂ = 19.4 | Potentiometry | - |

| Cu(II) | log K₁ = 8.0, log K₂ = 6.8, log K₃ = 5.4 | log β₃ = 20.2 | Potentiometry | - |

| Ni(II) | log K₁ = 8.6, log K₂ = 8.4, log K₃ = 8.2 | log β₃ = 25.2 | Potentiometry | - |

| Zn(II) | log K₁ = 6.4, log K₂ = 5.8, log K₃ = 5.2 | log β₃ = 17.4 | Potentiometry | - |

| Cd(II) | log K₁ = 5.8, log K₂ = 5.0, log K₃ = 4.1 | log β₃ = 14.9 | Potentiometry | - |

| Mn(II) | log K₁ = 4.0, log K₂ = 3.3, log K₃ = 2.8 | log β₃ = 10.1 | Potentiometry | - |

Table 2: Selected Bond Lengths of Metal-Phenanthroline Complexes from Crystal Structure Data

| Complex | Metal-Nitrogen (M-N) Bond Lengths (Å) |

| [Fe(phen)₃]²⁺ | 1.964(3) - 1.980(4)[5] |

| [Cu(dpp)₂]⁺ (dpp = 2,9-diphenyl-1,10-phenanthroline) | Distorted tetrahedral geometry[1] |

| [Cu(phen)(L-Gly)(H₂O)]⁺ | Distorted square pyramid[6] |

| [Ru(phen)₂(dppz)]²⁺ | Distorted octahedral |

| [Cd(phen)₂Cl₂] | 2.35 (approx.) |

Table 3: Spectroscopic Data for Representative Phenanthroline Complexes

| Complex | λ_max (nm) (ε, M⁻¹cm⁻¹) | Emission λ_em (nm) | Quantum Yield (Φ) |

| [Fe(phen)₃]²⁺ | 510 (11,100)[7] | - | - |

| [Ru(bpy)₂(dppz)]²⁺ | 448 | ~610 | Varies with environment |

| [Cu(phen)₂]⁺ | ~450 | ~730 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of 1,10-phenanthroline complexes.

Protocol 1: Synthesis of Tris(1,10-phenanthroline)iron(II) Sulfate ([Fe(phen)₃]SO₄)

Materials:

-

Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

-

1,10-phenanthroline monohydrate

-

Ethanol

-

Distilled water

Procedure:

-

Prepare the Ligand Solution: Dissolve 0.595 g (3.0 mmol) of 1,10-phenanthroline monohydrate in approximately 30 mL of warm ethanol.

-

Prepare the Metal Salt Solution: In a separate beaker, dissolve 0.392 g (1.0 mmol) of ferrous ammonium sulfate hexahydrate in 20 mL of distilled water.

-

Complex Formation: While stirring, slowly add the iron(II) solution to the phenanthroline solution. A deep red color will immediately form, indicating the formation of the [Fe(phen)₃]²⁺ complex.

-

Crystallization: Gently heat the resulting solution for 10-15 minutes to ensure the reaction is complete. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

-

Isolation and Purification: Collect the red-orange crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

-

Drying: Dry the crystals in a desiccator over silica gel.

Protocol 2: Synthesis of a Copper(II)-Phenanthroline Complex

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

1,10-phenanthroline monohydrate

-

Methanol

-

Sodium acetate

Procedure:

-

Prepare the Ligand Solution: Dissolve 1,10-phenanthroline (2 mmol) in 10 mL of a 1:1 ethanol/water mixture with stirring.

-

Prepare the Metal Salt Solution: Dissolve CuSO₄·5H₂O (1.0 mmol) in 10 mL of a sodium acetate solution.[8]

-

Complex Formation: Add the copper(II) sulfate solution to the stirred 1,10-phenanthroline solution.[8]

-

Crystallization: The reaction mixture is placed in a PTFE-lined autoclave and heated in an oven at 150 °C for 72 hours. Blue transparent crystals are obtained.[8]

-

Isolation: The crystals are collected by filtration and washed with the mother liquor.

Protocol 3: Synthesis of a Ruthenium(II)-Phenanthroline Complex

Materials:

-

RuCl₃·3H₂O

-

1,10-phenanthroline (phen)

-

2,2'-bipyridine (bpy)

-

N,N-Dimethylformamide (DMF)

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

Ligand Synthesis: Synthesize any modified phenanthroline ligands as required by the specific complex. For example, 5-(1H-tetrazol-5-yl)-1,10-phenanthroline (Tzphen) can be synthesized by refluxing 1,10-phenanthroline-5-carbonitrile with NH₄Cl and NaN₃ in DMF.[9]

-

Complex Synthesis: The synthesis of Ru(II) complexes is typically carried out by reacting a ruthenium precursor, such as RuCl₃·3H₂O or a pre-synthesized complex like cis-[Ru(bpy)₂Cl₂], with the desired phenanthroline ligand in a suitable solvent (e.g., ethanol/water mixture or DMF) under reflux.[10][11][12]

-

Purification: The crude product is often precipitated by the addition of a saturated aqueous solution of NH₄PF₆.[5] Further purification is typically achieved by column chromatography on alumina or silica gel.[5][10]

Protocol 4: Determination of Stoichiometry by the Method of Continuous Variation (Job's Plot)

Principle: This method is used to determine the stoichiometry of a metal-ligand complex in solution by preparing a series of solutions where the total moles of metal and ligand are constant, but their mole fractions are varied. The absorbance of the complex is measured, and a plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4][13]

Procedure:

-

Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt and the 1,10-phenanthroline ligand in a suitable solvent.

-

Prepare a Series of Solutions: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying ratios, such that the total volume and the total molar concentration of metal plus ligand remain constant in each flask. For example, for a total volume of 10 mL, the volumes of the metal and ligand solutions can be varied from 0 mL and 10 mL to 10 mL and 0 mL, respectively, in 1 mL increments.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-phenanthroline complex.

-

Construct the Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.

-

Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a complex of the formula MLn, the maximum will be at a mole fraction of ligand X_L = n / (n+1).

Protocol 5: Characterization by Cyclic Voltammetry

Experimental Setup:

-

A three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[14][15][16]

-

A potentiostat.

-

The supporting electrolyte is typically a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in a non-aqueous solvent like acetonitrile or DMF.[14][16]

Procedure:

-

Prepare the Solution: Dissolve the ruthenium-phenanthroline complex in the electrolyte solution. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.[14]

-

Perform the Measurement: Place the three electrodes in the solution. Scan the potential between appropriate limits (e.g., from an initial potential to a switching potential and back). The scan rate can be varied to study the electrochemical behavior.

-

Data Analysis: The resulting cyclic voltammogram will show peaks corresponding to the oxidation and reduction of the ruthenium center. The peak potentials (Epa and Epc) and peak currents (ipa and ipc) provide information about the redox properties of the complex.

Signaling Pathways and Biological Interactions

1,10-Phenanthroline and its metal complexes exert their biological effects through various mechanisms, often by interacting with key cellular pathways.

Metalloprotease Inhibition

Many metalloproteases, which are crucial for processes like tissue remodeling and cancer metastasis, contain a zinc ion in their active site. 1,10-phenanthroline acts as a potent inhibitor of these enzymes by chelating this essential zinc ion, thereby rendering the enzyme inactive.[3][17]

Caption: Mechanism of metalloprotease inhibition by 1,10-phenanthroline.

Proteasome Inhibition by Copper-Phenanthroline Complexes

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and is a key target in cancer therapy. Copper complexes of 1,10-phenanthroline have been shown to inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.[10][18][19][20]

Caption: Inhibition of the ubiquitin-proteasome pathway by copper-phenanthroline complexes.

Conclusion

The coordination chemistry of 1,10-phenanthroline continues to be a rich and dynamic field of study. The inherent properties of the phenanthroline ligand, combined with the diverse characteristics of the metal ions it can coordinate, provide a powerful platform for the design of novel molecules with tailored functions. For researchers in drug development, the ability of these complexes to interact with and modulate biological pathways, such as those involving metalloproteases and the proteasome, offers exciting opportunities for the development of new therapeutic agents. This guide has provided a foundational overview of the key aspects of 1,10-phenanthroline coordination chemistry, and it is hoped that the presented data, protocols, and visualizations will serve as a valuable tool for future research and innovation in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 4. Novel copper complexes as potential proteasome inhibitors for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. worldwidejournals.com [worldwidejournals.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

Ortho-Phenanthroline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, coordination chemistry, and multifaceted applications of the heterocyclic bidentate ligand, ortho-phenanthroline, in scientific research and therapeutic development.

Introduction

This compound (1,10-phenanthroline, o-phen) is a robust, planar heterocyclic organic compound that has garnered significant attention across diverse scientific disciplines.[1] Its rigid structure, featuring two nitrogen atoms strategically positioned for chelation, makes it an exceptional bidentate ligand in coordination chemistry, forming stable complexes with a vast array of metal ions.[2][3] This guide provides a detailed technical overview of o-phen, encompassing its fundamental chemical properties, its versatile role as a ligand, and its significant applications in analytical chemistry, biological research, and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical methodologies.

Chemical and Physicochemical Properties

o-Phenanthroline is a white crystalline solid with the chemical formula C₁₂H₈N₂.[4][5] Its planar, aromatic structure is composed of three fused rings, with two nitrogen atoms at the 1 and 10 positions.[6] This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion.[2][6] It is sparingly soluble in water but shows good solubility in various organic solvents like ethanol and acetone.[4][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈N₂ | [4][8] |

| Molecular Weight | 180.21 g/mol | [3][8] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 117-118.56 °C | [3][5][9] |

| Boiling Point | > 360 °C | [4] |

| Solubility in Water | 3.3 g/L | [7] |

| pKa (phenH⁺) | 4.84 - 4.98 | [3][7] |

| CAS Number | 66-71-7 | [3][10] |

Coordination Chemistry: The Bidentate Ligand in Action

The defining characteristic of o-phenanthroline is its function as a bidentate ligand. The two nitrogen atoms readily donate their lone pairs of electrons to a metal center, forming two coordinate covalent bonds.[2] This chelation results in the formation of highly stable metal complexes, a phenomenon known as the chelate effect.[2] o-Phen forms complexes with a wide range of transition metals, including iron, copper, nickel, cobalt, zinc, and ruthenium.[7][10][11] The stoichiometry of these complexes can vary, with common examples being [M(phen)]²⁺, [M(phen)₂]²⁺, and [M(phen)₃]²⁺.[11]

The electronic properties of the resulting metal complexes, such as their color, redox potentials, and photophysical behavior, are significantly influenced by the interaction between the metal d-orbitals and the π-system of the phenanthroline ligand.[6] This has led to their extensive use in various applications, from redox indicators to photosensitizers.[2][11]

Caption: Bidentate coordination of o-phenanthroline to a metal ion.

Applications in Analytical Chemistry

o-Phenanthroline has long been a staple reagent in analytical chemistry, primarily for the colorimetric determination of metal ions.[10][12] Its high sensitivity and selectivity, particularly for iron(II), have made it an invaluable tool.

Spectrophotometric Determination of Iron

The reaction of o-phenanthroline with ferrous ions (Fe²⁺) in a slightly acidic to neutral medium (pH 2-9) produces a stable, intensely red-orange complex, [Fe(phen)₃]²⁺, known as ferroin.[4][10] This complex exhibits a strong absorbance maximum at 510 nm, allowing for the highly sensitive and accurate quantification of iron, even at trace levels.[7][13] The stability constant (log K) for this complex is approximately 21.3, indicating its exceptional stability.[4]

Redox Indicator

The ferroin complex is also a well-known redox indicator.[4] The color change from the deep red of the Fe(II) complex to the pale blue of the oxidized Fe(III) form ([Fe(phen)₃]³⁺) is sharp and reversible, with a standard potential of +1.06 V.[7][11] This makes it a suitable indicator for various redox titrations.

Biological Activity and Drug Development

The biological activities of o-phenanthroline and its metal complexes are a major focus of current research, with significant potential in drug development.[1][5] These compounds have demonstrated promising anticancer, antimicrobial, and enzyme-inhibiting properties.

Mechanism of Action: A Multifaceted Approach

The therapeutic potential of o-phenanthroline-based compounds stems from multiple mechanisms of action:

-

DNA Interaction: The planar structure of the phenanthroline ligand allows it to intercalate between the base pairs of DNA.[1][14][15] This interaction can disrupt DNA replication and transcription, leading to cell death. Metal complexes of o-phen, particularly those with copper, can also induce DNA cleavage through the generation of reactive oxygen species (ROS) in close proximity to the DNA backbone.[14]

-

Enzyme Inhibition: As a potent chelating agent, o-phenanthroline can inhibit the activity of metalloenzymes by sequestering the metal cofactors essential for their catalytic function.[13][16] This is a key mechanism in its anticancer and antimicrobial effects, as many crucial enzymes in pathogenic organisms and cancer cells are metalloenzymes. For example, it is a known inhibitor of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.[13]

-

Proteasome Inhibition: Certain copper complexes of o-phenanthroline have been shown to be potent and selective inhibitors of the proteasome, a key cellular machinery for protein degradation.[17] Inhibition of the proteasome leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells.

Caption: o-Phenanthroline inhibits metalloenzymes by chelating their metal cofactors.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of o-phenanthroline and its metal complexes against various cancer cell lines.[18][19] These complexes often exhibit greater cytotoxicity than the uncomplexed ligand and even established anticancer drugs like cisplatin.[18][20] The enhanced activity of the metal complexes is attributed to the combined effects of the metal ion and the phenanthroline ligand, facilitating cellular uptake and targeting multiple cellular pathways.

Table 2: In Vitro Anticancer Activity of o-Phenanthroline and its Metal Complexes

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| P-131 (Silver(I) complex) | HCT-116 (Colon) | 0.86 ± 0.03 | [20] |

| Cisplatin | HCT-116 (Colon) | 9.08 ± 1.10 | [20] |

| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney) | 3-18 times more potent than cisplatin | [18] |

| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 (Liver) | 3-18 times more potent than cisplatin | [18] |

| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney) | 3-18 times more potent than cisplatin | [18] |

| VO(chyrs)phenCl | A549 (Lung) | Higher than binary complex and ligands | [21] |

Antimicrobial Activity

o-Phenanthroline and its metal complexes have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[22][23][24] The development of metal-phenanthroline complexes offers a promising strategy to combat the growing threat of antibiotic resistance, as these compounds can act through mechanisms different from conventional antibiotics.[22][23] They have been shown to be effective against both planktonic cells and biofilms of clinically relevant pathogens.[25][26]

Table 3: Antimicrobial Activity of o-Phenanthroline Derivatives

| Compound | Microorganism | Activity | Reference(s) |

| Phendione | Acinetobacter baumannii | Bactericidal (< 10 µM) | [25] |

| Ag-phendione | Acinetobacter baumannii | Bactericidal (< 10 µM) | [25] |

| Cu-phendione | Acinetobacter baumannii | Most potent, bactericidal (< 10 µM) | [25] |

| Metal-tdda-phen complexes | Pseudomonas aeruginosa | High antibacterial activity | [23] |

Experimental Protocols

This section provides generalized methodologies for key experiments involving o-phenanthroline and its metal complexes. Researchers should adapt these protocols based on their specific experimental requirements.

Synthesis of a Tris(1,10-phenanthroline)metal(II) Complex

This protocol describes a general method for the synthesis of a tris-phenanthroline complex, for example, with iron(II).

Materials:

-

Metal(II) salt (e.g., ferrous ammonium sulfate hexahydrate)

-

1,10-phenanthroline monohydrate

-

Ethanol

-

Distilled water

Procedure:

-

Prepare Ligand Solution: Dissolve 3.0 mmol of 1,10-phenanthroline monohydrate in approximately 30 mL of warm ethanol.[27]

-

Prepare Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the metal(II) salt in 20 mL of distilled water.[27]

-

Complex Formation: While stirring, slowly add the metal salt solution to the phenanthroline solution. An immediate color change should be observed, indicating complex formation.[27]

-

Reaction Completion: Gently heat the resulting solution for 10-15 minutes to ensure the reaction is complete.[27]

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the complex will form.

-

Isolation and Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry. The product can be recrystallized from a suitable solvent if necessary.

Determination of Metal-Ligand Stoichiometry by Job's Method of Continuous Variation

This spectrophotometric method is used to determine the stoichiometry of a metal-phenanthroline complex in solution.

Materials:

-

Stock solution of the metal ion (e.g., 1.0 mM)

-

Stock solution of o-phenanthroline (1.0 mM)

-

Appropriate buffer solution (e.g., acetate buffer, pH 5)

-

Volumetric flasks (10 mL)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a Series of Solutions: Prepare a series of solutions in 10 mL volumetric flasks with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, prepare solutions with metal:ligand volume ratios of 0:10, 1:9, 2:8, ..., 10:0 mL.[28]

-

Dilution and Equilibration: Add a fixed volume of the buffer solution to each flask and dilute to the mark with distilled water. Allow the solutions to stand for a sufficient time for complex formation to reach equilibrium.[27][28]

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand (or metal). The maximum absorbance will correspond to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.75 for the ligand indicates a 1:3 metal-to-ligand ratio.[28]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

o-Phenanthroline compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the o-phenanthroline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Caption: A generalized workflow for assessing the cytotoxicity of o-phenanthroline compounds.

DNA Cleavage Assay by Gel Electrophoresis

This assay is used to determine the ability of o-phenanthroline-metal complexes to cleave DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

o-Phenanthroline-metal complex

-

Tris-HCl buffer

-

Agarose

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the plasmid DNA, the metal complex at various concentrations, and the buffer.

-

Incubation: Incubate the reaction mixture at 37 °C for a specified time.

-

Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent like EDTA.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Analyze the gel for the conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III), which indicates DNA cleavage.

Conclusion and Future Perspectives

This compound continues to be a molecule of immense interest and utility in both fundamental research and applied sciences. Its well-established role in analytical chemistry is now complemented by its burgeoning potential in the realm of medicinal inorganic chemistry. The ability to fine-tune the steric and electronic properties of its metal complexes through ligand modification opens up vast possibilities for the rational design of new therapeutic agents.[6][29][30] Future research will likely focus on elucidating the detailed molecular mechanisms of action of these compounds, improving their selectivity for cancer cells, and exploring their efficacy in in vivo models. The versatility of o-phenanthroline as a heterocyclic bidentate ligand ensures its continued prominence in the development of novel metal-based drugs to address pressing global health challenges, including cancer and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 4. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]

- 5. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 6. myuchem.com [myuchem.com]

- 7. dojindo.com [dojindo.com]

- 8. chemscene.com [chemscene.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. nbinno.com [nbinno.com]

- 11. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Specific binding of o-phenanthroline at a DNA structural lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific binding of o-phenanthroline at a DNA structural lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Multifunctional O-phenanthroline silver(I) complexes for antitumor activity against colorectal adenocarcinoma cells and antimicrobial properties by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 28. ijaar.org [ijaar.org]

- 29. soc.chim.it [soc.chim.it]

- 30. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physical Properties of Ortho-phenanthroline Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-phenanthroline (o-phenanthroline), systematically named 1,10-phenanthroline, is a heterocyclic organic compound widely utilized in analytical, coordination, and biological chemistry.[1] It functions as a bidentate chelating ligand, forming stable and often intensely colored complexes with a variety of metal ions, most notably iron(II).[2][3] This property makes it invaluable as a redox indicator (as Ferroin) and for the spectrophotometric determination of metal ions.[3][4] In biochemistry and drug development, it is recognized as an inhibitor of metalloproteases, where it functions by chelating the metal ion essential for catalytic activity.[2][3]

This guide provides a comprehensive overview of the core physical properties of its common commercial form, this compound monohydrate (C₁₂H₈N₂·H₂O). The data presented is crucial for its proper handling, storage, and application in research and development settings.

Core Physical and Chemical Properties

The physical properties of o-phenanthroline monohydrate have been characterized by multiple sources. The quantitative data is summarized in Table 1 for ease of reference and comparison. It is important to note the variability in reported melting points, which can be attributed to differences in experimental conditions and sample purity.

Table 1: Summary of Quantitative Physical Properties

| Property | Value | References |

| IUPAC Name | 1,10-phenanthroline;hydrate | [5] |

| Chemical Formula | C₁₂H₈N₂·H₂O | [6][7] |

| Molecular Weight | 198.22 g/mol | [4][5][8][9] |

| Appearance | White to off-white crystalline powder or solid.[4][5][8][10][11] | [4][5][8][10][11] |

| Melting Point | 93 - 104 °C (Range from multiple sources) | [2][4][5][6][8][10][12][13] |

| Boiling Point | ~365 - 409 °C | [6][11] |

| Density | 1.10 g/cm³ | [8][11][14] |

| Bulk Density | 300 kg/m ³ | [15] |

| UV-Vis (λmax) | 265 nm | [2] |

| Water Solubility | 3.3 g/L; reported as slightly to very slightly soluble. | [2][4][13][15][16] |

| Other Solubilities | Soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO).[2][4][8][14] | [2][4][8][14] |

| Soluble in ~70 parts benzene.[2][8][14] | [2][8][14] | |

| Insoluble in ether.[8][14] | [8][14] |

Crystallography and Solid-State Characterization

This compound monohydrate exists as a stable crystalline solid under ambient conditions. Structural studies are critical for understanding its stability, solubility, and hygroscopic nature.

-

Crystal System : The crystals belong to the hexagonal system.[12][17]

-

Space Group : Reports indicate a space group of P31m or P32, with nine molecules per unit cell (Z=9).[12][17]

-

Hydrate Nature : It is characterized as a stoichiometric channel hydrate, which contributes to its high stability at ambient humidity.[18] The water molecule plays a crucial role in stabilizing the crystal lattice.[18] Dehydration occurs at relative humidities below 10% or upon heating.[18]

Experimental Protocols

The determination of the physical properties listed above involves a range of standard analytical techniques. The general methodologies are outlined below.

Melting Point Determination

The melting point is typically determined using a capillary melting point apparatus or by hot-stage microscopy (HSM).[18]

-

Sample Preparation : A small amount of the dry, crystalline powder is packed into a thin-walled capillary tube.

-

Instrumentation : The capillary is placed in a calibrated heating block.

-

Measurement : The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min). The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature and phase purity of the bulk sample, while single-crystal XRD provides detailed information about the crystal lattice and molecular structure.

-

Sample Preparation : For PXRD, the crystalline powder is gently packed into a sample holder. For single-crystal XRD, a suitable single crystal is isolated and mounted on a goniometer.

-

Data Collection : The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Data Analysis : The resulting diffraction pattern is analyzed. For PXRD, the peak positions and intensities are compared to reference patterns to confirm the structure and phase. For single-crystal data, the diffraction spots are used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Thermal Analysis (TG/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and phase transitions, such as dehydration and decomposition.[17]

-

Instrumentation : A small, precise mass of the sample is placed in a crucible within a furnace equipped with a microbalance.

-

Measurement : The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

Data Output : TGA records the change in mass as a function of temperature, clearly indicating events like the loss of water. DTA measures the temperature difference between the sample and a reference, revealing endothermic or exothermic transitions like melting and decomposition.[17]

Solubility Measurement

The equilibrium solubility method is commonly used.

-

Procedure : An excess amount of o-phenanthroline monohydrate is added to a known volume of the solvent (e.g., water, ethanol) at a constant temperature.

-

Equilibration : The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis : The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax (265 nm).[2]

Visualization of Characterization Workflow

The logical flow for the physicochemical characterization of a chemical compound like o-phenanthroline monohydrate is depicted below. This process ensures a thorough understanding of the material's identity, purity, and physical properties before its application in further research.

References

- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. You are being redirected... [bio-world.com]

- 5. 1,10-Phenanthroline hydrate | C12H10N2O | CID 21226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,10-Phenanthroline monohydrate – DRM CHEM [drm-chem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chembk.com [chembk.com]

- 9. chemscene.com [chemscene.com]

- 10. 1,10-Phenanthroline monohydrate, 99+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. chembk.com [chembk.com]

- 15. 1,10-Phenanthroline monohydrate CAS 5144-89-8 | 107225 [merckmillipore.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. sbpmat.org.br [sbpmat.org.br]

- 18. Understanding the Role of Water in 1,10-Phenanthroline Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Ortho-Phenanthroline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ortho-phenanthroline (1,10-phenanthroline) in various organic solvents. Understanding the solubility of this versatile heterocyclic compound is critical for its application in diverse fields, including analytical chemistry, drug development, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Principles of Solubility

The solubility of this compound, a planar, aromatic compound, is governed by the "like dissolves like" principle. Its solubility in a given solvent is determined by the interplay of intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces, between the solute and the solvent molecules. While generally soluble in many organic solvents, the extent of solubility can vary significantly with the solvent's polarity, temperature, and the presence of other substances.

Quantitative Solubility Data

The following tables summarize the available quantitative and semi-quantitative solubility data for this compound in various organic solvents. It is important to note that the solubility can be affected by the form of this compound used (e.g., anhydrous vs. monohydrate).

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 3.3 g/L |

| Water | 25 | 2.69 g/L |

| Ethanol | Room Temperature | 540 g/L |

| Benzene | Room Temperature | 14 g/L |

| Methanol-Water Mixtures | 22 | See Table 2 |

| Ethanol-Water Mixtures | 22 | See Table 3 |

Table 2: Solubility of this compound in Methanol-Water Mixtures at 22°C

| Mole Fraction of Methanol (x₂) | Concentration (mol/dm³) |

| 0.000 | 0.0169 |

| 0.047 | 0.0269 |

| 0.099 | 0.0591 |

| 0.159 | 0.1496 |

| 0.228 | 0.4491 |

| 0.307 | 1.1412 |

| 0.400 | 2.5072 |

| 0.508 | 5.1028 |

| 0.639 | 1.0528 |

Table 3: Solubility of this compound in Ethanol-Water Mixtures at 22°C

| Mole Fraction of Ethanol (x₂) | Concentration (mol/dm³) |

| 0.000 | 0.0170 |

| 0.033 | 0.0439 |

| 0.071 | 0.1040 |

| 0.117 | 0.3497 |

| 0.170 | 1.0117 |

| 0.235 | 2.2700 |

| 0.325 | 3.9585 |

| 0.418 | 6.8192 |

| 0.553 | 12.6205 |

Table 4: Estimated Solubility of 1,10-Phenanthroline Monohydrate at 25°C

This table provides a semi-quantitative estimation of solubility based on the volume of solvent required to dissolve approximately 10 mg of 1,10-phenanthroline monohydrate.

| Solvent | Mass (mg) | Volume of Solvent to Dissolve (mL) |

| Methanol | 10.26 | < 0.1 |

| Ethanol | 10.17 | < 0.1 |

| 2-Propanol | 10.24 | < 0.1 |

| 2-Butanol | 10.31 | < 0.1 |

| Decanol | 10.56 | 0.3 |

| Acetone | 10.26 | < 0.1 |

| Acetonitrile | 10.02 | < 0.1 |

| Chloroform | 10.38 | 0.2 |

| Dichloromethane | 10.26 | 0.2 |

| 1,2-Dichloroethane | 9.74 | 0.12 |

| Diethyl ether | 10.01 | Insoluble in 1 mL |

| Diisopropyl ether | 10.43 | Insoluble in 1 mL |

| Dimethyl formamide | 10.16 | < 0.1 |

| Dimethyl sulfoxide | 10.22 | < 0.1 |

| 1,4-Dioxane | 10.02 | 0.2 |

| Ethyl acetate | 10.13 | 0.3 |

| Ethyl methyl ketone | 10.26 | 0.2 |

| Methyl isobutyl ketone | 10.39 | 0.4 |

| Nitromethane | 10.43 |

The Discovery and Enduring Legacy of 1,10-Phenanthroline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen), a heterocyclic organic compound, has solidified its position as a cornerstone in coordination chemistry and has found extensive applications in analytical chemistry, materials science, and drug development.[1][2] Its rigid, planar structure and the strategic placement of its two nitrogen atoms make it an exceptional bidentate ligand, capable of forming stable complexes with a wide array of metal ions.[2] This guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to 1,10-phenanthroline, tailored for professionals in research and development.

Discovery and Historical Milestones

The journey of 1,10-phenanthroline began in the late 19th century. The initial synthesis and characterization of this important ligand are credited to F. Blau in 1898. His work, published in the Monatshefte für Chemie, laid the foundation for over a century of research into the rich coordination chemistry of this molecule.

Following its discovery, the development of more efficient synthetic routes was a key focus. The Skraup reaction, a classic method for quinoline synthesis discovered by Zdenko Hans Skraup in 1880, was adapted for the production of 1,10-phenanthroline.[3] This method, involving the reaction of o-phenylenediamine with glycerol in the presence of an oxidizing agent and a dehydrating acid, became the standard for many years.[4][5] Further refinements of this synthesis were reported by chemists such as G. T. Morgan and F. H. Burstall, contributing to the wider availability of 1,10-phenanthroline for research.

Physicochemical and Spectroscopic Data

The intrinsic properties of 1,10-phenanthroline are fundamental to its utility. Below is a compilation of its key quantitative data.

Table 1: Physicochemical Properties of 1,10-Phenanthroline

| Property | Value |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.20 g/mol [6] |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 117 °C (anhydrous)[2] |

| Solubility | Soluble in water and various organic solvents (e.g., ethanol, acetone)[2] |

| pKa (of conjugate acid) | 4.84 |

Table 2: Spectroscopic Data for 1,10-Phenanthroline

| Spectroscopic Technique | Key Data |

| ¹H NMR (in DMSO-d₆) | Four pairs of equivalent protons resonating between 7.6 and 9.2 ppm.[7] |

| ¹³C NMR | Characteristic signals for the aromatic carbons. |

| UV-Vis (in various solvents) | Intense absorption band in the high-energy region (230–237 nm) and a lower-energy band around 286–300 nm.[8] |

| IR (solid state) | C=N and C=C stretching bands of the aromatic framework around 1600 and 1500 cm⁻¹.[8] |

Experimental Protocols

Synthesis of 1,10-Phenanthroline via the Skraup Reaction

The Skraup reaction remains a fundamental method for the synthesis of 1,10-phenanthroline. The following protocol is a generalized procedure based on historical accounts and modern adaptations.

Materials:

-

o-Phenylenediamine

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., benzene or chloroform)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully mix o-phenylenediamine with glycerol.

-

Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Addition of Oxidizing Agent: Introduce the oxidizing agent to the reaction mixture.

-

Heating: Heat the mixture, typically to around 140-160 °C, for several hours. The reaction is often exothermic and may require careful temperature control.

-

Neutralization: After the reaction is complete, allow the mixture to cool. Carefully dilute with water and then neutralize with a sodium hydroxide solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent.

-

Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude 1,10-phenanthroline can be further purified by recrystallization or sublimation.

dot

Caption: A flowchart illustrating the key steps in the Skraup synthesis of 1,10-phenanthroline.

Role in Drug Development: Inhibition of Metalloproteases

A significant application of 1,10-phenanthroline in drug development is its role as a metalloprotease inhibitor.[1] Metalloproteases, particularly zinc-dependent ones, are crucial enzymes involved in various physiological and pathological processes, including cancer metastasis.[1]

Signaling Pathway: Mechanism of Metalloprotease Inhibition

1,10-Phenanthroline functions as a potent inhibitor by chelating the essential zinc ion within the active site of the metalloprotease. This sequestration of the metal cofactor renders the enzyme inactive.

dot

Caption: The inhibitory action of 1,10-phenanthroline on a metalloprotease via zinc chelation.

Experimental Workflow: Assessing Metalloprotease Inhibition

A common method to evaluate the inhibitory effect of 1,10-phenanthroline on a specific metalloprotease involves a fluorescence-based assay.

Principle: A fluorogenic peptide substrate, which is cleaved by the active metalloprotease, is used. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is released, resulting in an increase in fluorescence. The presence of an inhibitor like 1,10-phenanthroline will prevent this cleavage, thus inhibiting the fluorescence signal.

Protocol Outline:

-

Enzyme Activation: If the metalloprotease is in a pro-enzyme form, it is activated according to the manufacturer's protocol.

-

Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of 1,10-phenanthroline.

-

Substrate Addition: The fluorogenic peptide substrate is added to the enzyme-inhibitor mixture.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer.

-

Data Analysis: The rate of substrate cleavage is calculated from the fluorescence data. The inhibitory activity of 1,10-phenanthroline is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

dot

Caption: A schematic of the experimental workflow for determining the inhibitory potency of 1,10-phenanthroline against a metalloprotease.

Conclusion

From its initial synthesis over a century ago, 1,10-phenanthroline has evolved into an indispensable tool in the arsenal of chemists and drug developers. Its robust coordination chemistry, coupled with its significant biological activities, ensures its continued relevance in cutting-edge research. This guide has provided a foundational understanding of its history, properties, and key experimental applications, with the aim of supporting the ongoing innovation in the fields of science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]

- 5. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 6. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

ortho-Phenanthroline and its derivatives in chemical research

An In-depth Technical Guide to ortho-Phenanthroline and Its Derivatives in Chemical Research

Introduction

1,10-Phenanthroline (this compound, or phen) is a rigid, planar heterocyclic organic compound with the chemical formula C₁₂H₈N₂. Its structure, featuring two nitrogen atoms positioned to form stable five-membered chelate rings with metal ions, makes it a cornerstone ligand in coordination chemistry. The robust, polyaromatic framework of phenanthroline and its derivatives provides a versatile platform for a vast array of applications, ranging from catalysis and materials science to drug development and chemosensing. The ability to systematically functionalize the phenanthroline core at its eight distinct positions allows for the fine-tuning of its steric and electronic properties, enabling the rational design of molecules for specific, highly-demanding tasks.

This guide provides a technical overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on their role in modern chemical research. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique capabilities of this remarkable class of compounds.

Synthesis Strategies

The synthesis of the 1,10-phenanthroline scaffold and its subsequent functionalization are critical for its application in various fields. A variety of methods have been developed to produce a diverse library of derivatives.

Core Scaffold Synthesis

The traditional and most common method for synthesizing the parent 1,10-phenanthroline is the Skraup reaction . This process involves the reaction of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic acid or nitrobenzene. Dehydration of glycerol in situ produces acrolein, which then undergoes a double condensation and cyclization with the diamine to form the tricyclic phenanthroline structure.

Derivatization and Functionalization

The true versatility of phenanthroline lies in the ability to modify its peripheral positions. Derivatization can alter the ligand's electronic properties, steric hindrance, solubility, and photophysical characteristics.

-

Oxidative C–H/C–H Cross-Coupling: This method allows for the direct arylation of phenanthroline derivatives, providing a concise route to functionalized ligands that are effective in catalysis.

-

Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Stille, and Sonogashira reactions are employed to extend the π-conjugated system of the phenanthroline core, which is crucial for enhancing the efficiency of metal-to-ligand charge transfer (MLCT) in optoelectronic applications.

-

Direct C–H Dicarbamoylation: A metal- and light-free Minisci-type reaction has been developed for the direct installation of primary, secondary, and tertiary amides onto the phenanthroline scaffold, which is significant for creating ligands for applications like nuclear waste management and as anti-tumor agents.

-

N-Oxidation: Phenanthroline derivatives can be oxidized to form mono-N-oxides using green oxidants like peroxomonosulfate in an acidic aqueous solution. These N-oxides are valuable intermediates and have unique properties for various chemical transformations.

Caption: General workflow for the synthesis of 1,10-phenanthroline and its derivatives.

Key Applications in Research

The unique structural and electronic properties of phenanthroline-based compounds have established their importance in numerous scientific disciplines.

Drug Development and Chemical Biology

Phenanthroline derivatives are of significant interest for their biological activities, including potential anticancer, antimicrobial, and antiviral properties. Their planar structure allows them to act as DNA intercalating agents, interfering with DNA replication and transcription.

Metal complexes of phenanthroline, particularly with copper and platinum, have shown potent cytotoxicity against various cancer cell lines, in some cases exceeding the activity of established drugs like cisplatin. The mechanism of action is often multifactorial, involving:

-

DNA Interaction: Intercalation into the DNA helix, leading to structural distortions and inhibition of DNA synthesis.

-

Enzyme Inhibition: Phenanthroline is a known inhibitor of zinc-metalloenzymes. Derivatives have been developed as potent inhibitors of matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and ribonucleotide reductase (RR), key targets in cancer therapy.

-

Generation of Reactive Oxygen Species (ROS): Redox-active metal complexes (e.g., copper) can catalyze the production of ROS within cancer cells. This induces high levels of oxidative stress, leading to apoptosis. Cancer cells, often having a higher basal level of oxidative stress, are more vulnerable to this strategy.

Caption: Multifactorial mechanism of action for phenanthroline anticancer agents.

Chemosensors

The rigid structure and photophysical properties of phenanthroline derivatives make them excellent platforms for the design of chemosensors for detecting cations and anions. The sensing mechanism typically relies on a change in the compound's fluorescence or color upon binding to a specific analyte. Derivatization of the phenanthroline core with specific recognition moieties (binding sites) and fluorophores allows for the creation of highly selective and sensitive sensors.

The process often involves mechanisms like:

-

Photoinduced Electron Transfer (PET): In the "off" state, the fluorophore's emission is quenched by electron transfer from a donor group. Analyte binding alters the electronic properties of the donor, inhibiting PET and "turning on" fluorescence.

-

Chelation-Enhanced Fluorescence (CHEF): The free ligand may be non-fluorescent or weakly fluorescent due to vibrational and rotational modes that allow for non-radiative decay. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and causing a significant increase in fluorescence intensity.

Caption: General mechanism for a phenanthroline-based fluorescent chemosensor.

Coordination Chemistry and Photophysical Applications

Phenanthroline and its derivatives form stable complexes with a wide range of metal ions. These complexes are central to many areas of research, particularly in the development of photoluminescent materials. Copper(I) and Ruthenium(II) complexes, for example, are intensely studied for their metal-to-ligand charge-transfer (MLCT) properties. Upon excitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The subsequent relaxation of this excited state can produce strong luminescence.

By modifying the substituents on the phenanthroline ligand, researchers can tune the energy of the MLCT state and, consequently, the emission color, quantum yield, and lifetime of the complex. Sterically bulky groups, for instance, can prevent the excited-state distortion that often leads to non-radiative decay, thereby enhancing luminescence. These tunable properties make phenanthroline complexes highly valuable for applications in organic light-emitting diodes (OLEDs), photocatalysis, and as luminescent probes.

Quantitative Data Summary

The following tables summarize key quantitative data for selected phenanthroline derivatives and their complexes, highlighting their performance in biological and photophysical applications.

Table 1: Antiproliferative Activity of Phenanthroline Derivatives and Metal Complexes

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,10-phenanthroline-5,6-dione (phendione) | A-549 (Lung Carcinoma) | 2.5 | |

| [Pt(phendione)Cl₂] | A-549 (Lung Carcinoma) | 4.8 | |

| 4,5-diazafluoren-9-one | A-549 (Lung Carcinoma) | > 100 | |

| [Pt(4,5-diazafluoren-9-one)(C₆F₅)₂] | A-549 (Lung Carcinoma) | 1.4 | |

| N-(1,10-phenanthrolin-5-yl)-8-hydroxyoctanamide (PA) | SiHa (Cervical Cancer) | 16.43 | |

| N-(1,10-phenanthrolin-5-yl)-8-hydroxyoctanamide (PA) | Cal27 (Tongue Cancer) | 50.98 |

| Cisplatin (Reference) | A-549 (Lung Carcinoma) | 15.0 | |

Table 2: Photophysical Properties of Selected Copper(I) Phenanthroline Complexes in CH₂Cl₂

| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Lifetime (τ) (µs) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| [Cu(dmp)₂]⁺ ¹ | 454 | 730 | 0.057 | 0.0006 | |

| [Cu(dpp)₂]⁺ ² | 464 | 715 | 0.160 | 0.0024 | |

| [Cu(1a)₂]⁺ ³ | ~550 | ~700 | 1.8 | - | |

| [Cu(1b)₂]⁺ ⁴ | ~480 | ~700 | 0.24 | - |

¹ dmp = 2,9-dimethyl-1,10-phenanthroline ² dpp = 2,9-diphenyl-1,10-phenanthroline ³ 1a = 2,9-bis(3,5-di-tert-butyl-4-methoxyphenyl)-1,10-phenanthroline ⁴ 1b = 2,9-bis(2,4,6-trimethylphenyl)-1,10-phenanthroline

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of phenanthroline derivatives.

Protocol 1: Synthesis of 2,9-Bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline Derivatives

This protocol describes a two-step synthesis involving the formation of a diimine intermediate followed by reduction to the corresponding diamine.

Step 1: Synthesis of Diimine Intermediate (General Procedure)

-

Dissolve 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline (1.0 eq., e.g., 150 mg, 0.386 mmol) in 6 mL of toluene in a stoppered flask.

-

Add 800 mg of activated 4 Å molecular sieves to the solution.

-

Add the desired dialkylamine (2.1 eq., e.g., 0.812 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the resulting suspension and wash the solid with dichloromethane.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude diimine product. This product is typically used in the next step without further purification.

Step 2: Reduction to Diamine (General Procedure)

-

Dissolve the crude diimine from Step 1 (1.0 eq., e.g., ~0.4 mmol) in 10 mL of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (6.0 eq., e.g., 2.4 mmol) portion-wise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Evaporate the solvent to dryness under reduced pressure.

-

Triturate the residue with water and extract the product with dichloromethane (40 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and treat with activated charcoal.

-

Filter and evaporate the solvent to dryness to yield the final diamine product, which can be further purified by column chromatography if necessary.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding: Seed human cancer cells (e.g., SiHa, A-549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

-